3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1,2-diaminopropane with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole, which then undergoes cyclization with the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: Similar structure but with an iodine atom instead of bromine, leading to different chemical properties.
Uniqueness
The presence of the bromine atom at the 3-position in 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine makes it unique compared to its analogs. This substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C6H8BrN3 |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H8BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
InChI Key |
BFKLZIWJDDDJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=NN2)Br |
Origin of Product |
United States |
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